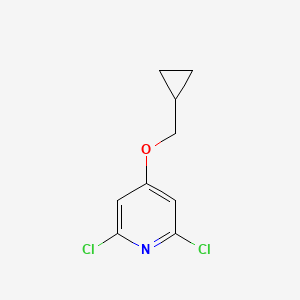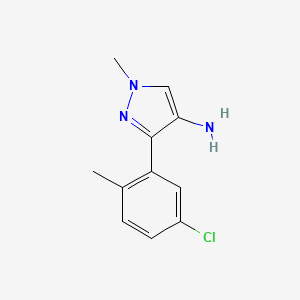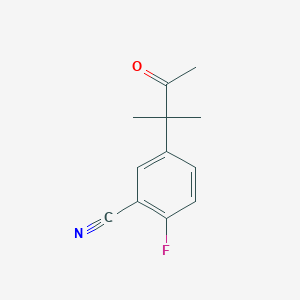
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a ketone group
Preparation Methods
The synthesis of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride to yield 2-(N,N-dialkylamino)benzylamines .
Chemical Reactions Analysis
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride and various oxidizing agents
Scientific Research Applications
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be compared with similar compounds such as 2-fluorobenzonitrile and 2-fluoro-4-methoxy-5-(3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
1239964-10-3 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile |
InChI |
InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3 |
InChI Key |
ZAAKLMNLBPIOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

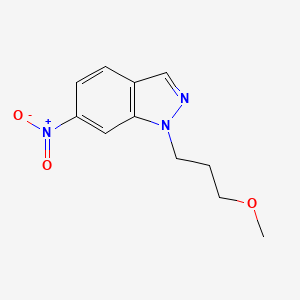
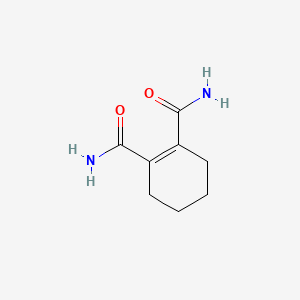
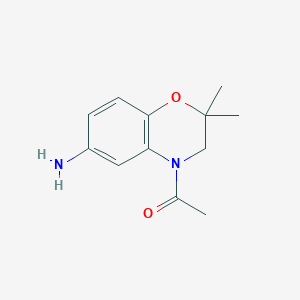
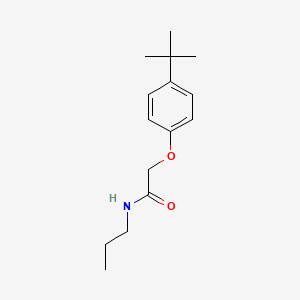
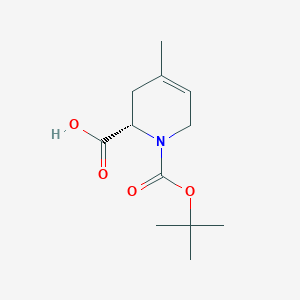
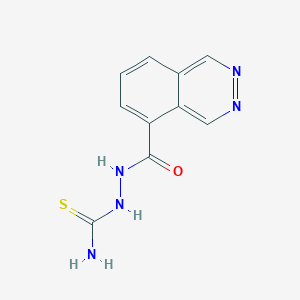
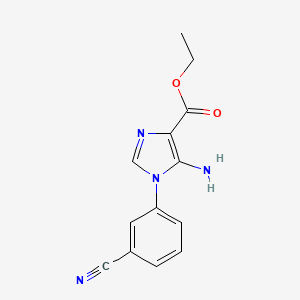
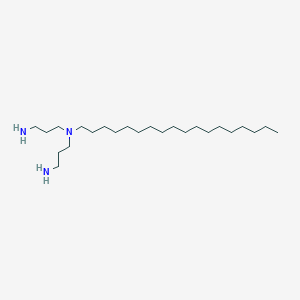
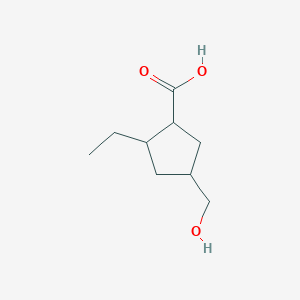

![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
